molecular formula C8H7N3O2 B6535536 methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1780215-84-0

methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B6535536
CAS No.: 1780215-84-0
M. Wt: 177.16 g/mol
InChI Key: MHBPKHAUQYFVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a methyl ester group at the 8-position. The ester group enhances lipophilicity, which may improve membrane permeability compared to its carboxylic acid counterpart .

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBPKHAUQYFVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its efficiency and eco-friendliness. The reaction is typically carried out in dry toluene at elevated temperatures (around 140°C) to facilitate the formation of the desired product .

Chemical Reactions Analysis

Cycloaddition and Rearrangement Reactions

The triazolopyridine core participates in cycloaddition reactions with electron-deficient dienophiles. In a study involving the parent compound 1,2,4-triazolo[4,3-a]pyridine (lacking the methyl ester group), reaction with dimethyl acetylenedicarboxylate (DMAD) yielded three products:

  • Pyrimidone derivative (10) : Formed via a [4+2] cycloaddition followed by a CN shift.

  • Pyrazole derivative (6) : Generated through a competing [3+2] cycloaddition pathway.

  • 1:2-Adduct (7) : A dimeric structure resulting from sequential additions .

For methyltriazolo[4,3-a]pyridine-8-carboxylate, the electron-withdrawing ester group may modulate reactivity, potentially favoring specific pathways.

Reaction Partner Products Mechanism Reference
DMADPyrimidone, Pyrazole, 1:2-AdductCycloaddition with CN shift

Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization. For example:

  • Acid-Catalyzed Hydrolysis : In acetic acid, the ester hydrolyzes to yieldtriazolo[4,3-a]pyridine-8-carboxylic acid, a precursor for amide formation .

  • Base-Catalyzed Hydrolysis : Under alkaline conditions (e.g., NaOH), saponification proceeds efficiently, enabling salt formation or further reactions.

Substitution Reactions

The triazolopyridine ring supports electrophilic and nucleophilic substitutions, though the ester group directs reactivity to specific positions. Key examples include:

  • Chlorination : Precursor compounds (e.g., 2-chloropyridine derivatives) undergo hydrazinolysis to introduce hydrazine groups, facilitating cyclization into the triazolopyridine framework .

  • Oxadiazole Formation : Reaction with amidoximes forms 1,2,4-oxadiazole rings at positions 6, 7, or 8, enhancing biological activity .

Key Research Findings

  • Mechanistic Insights : The CN shift observed in cycloaddition reactions highlights the aromatic system’s flexibility .

  • Synthetic Utility : Functionalization at the 8-position (via ester hydrolysis or substitution) enables tailored bioactivity .

Scientific Research Applications

Biological Applications

The biological applications of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate are extensive:

  • Anticancer Activity : Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. This inhibition is primarily due to its interaction with c-Met kinase, a key player in cell signaling pathways related to growth and differentiation .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies indicate its ability to disrupt bacterial cell processes, making it a candidate for further investigation in the development of new antibiotics.
  • Antiviral Potential : Given its triazole moiety, there is ongoing research into its efficacy against various viral infections. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed with other triazole compounds.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activity. For instance:

  • Analog Design : In silico-guided design has led to the identification of analogs that exhibit improved potency against specific targets such as IDO1 (indoleamine 2,3-dioxygenase), which is involved in immune regulation and tumor progression .
  • Combination Therapies : The compound is being explored in combination with other therapeutic agents to enhance treatment efficacy in cancer and infectious diseases .

Industrial Applications

Beyond its pharmaceutical potential, this compound finds applications in industrial settings:

  • Agrochemicals : Its unique properties make it suitable for developing agrochemical products aimed at pest control and crop protection.
  • Chemical Synthesis : As a versatile intermediate in organic synthesis, it facilitates the creation of various chemical entities used across different industries .

Case Studies

Several case studies highlight the effectiveness of this compound in research:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of A549 and MCF-7 cell lines with IC50 values indicating strong potency.
Study 2Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains; further investigations are ongoing to explore its mechanism of action.
Study 3In Silico AnalysesIdentified novel analogs with enhanced selectivity for IDO1 inhibition through computational modeling techniques.

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This compound has been shown to act as an inhibitor of various enzymes, including those involved in metabolic pathways and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methyl 6-Bromo-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylate (CAS 2349371-98-6)
  • Structure : Bromine substituent at the 6-position.
  • Molecular Formula : C₈H₆BrN₃O₂; Molecular Weight : 256.06 .
  • However, it may reduce solubility compared to the non-halogenated parent compound .
Methyl 8-Chloro-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate (CID 45791796)
  • Structure : Chlorine at the 8-position; ester group at the 3-position.
  • Molecular Formula : C₈H₆ClN₃O₂.
  • Impact : The chlorine substituent alters electronic distribution, while the ester’s positional shift (3 vs. 8) may affect steric interactions in biological targets .
3-Methoxy-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid (CAS 1934606-23-1)
  • Structure : Methoxy group at the 3-position; carboxylic acid at the 8-position.
  • Molecular Formula : C₈H₇N₃O₃; Molecular Weight : 193.16 .
  • The carboxylic acid improves water solubility but may limit blood-brain barrier penetration .

Ring Fusion Isomerism

Methyl [1,2,4]Triazolo[1,5-a]Pyridine-8-Carboxylate (CAS 1259224-04-8)
  • Structure : Triazole fused at the [1,5-a] position instead of [4,3-a].
  • Molecular Formula : C₈H₇N₃O₂; Molecular Weight : 177.16 .
  • Impact: Altered ring fusion changes the electronic environment and spatial arrangement, influencing interactions with biological targets. For example, [1,5-a] derivatives exhibit notable antifungal activity .

Functional Group Modifications

[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid (CAS 1216218-95-9)
  • Structure : Carboxylic acid at the 8-position.
  • Molecular Formula : C₇H₅N₃O₂; Molecular Weight : 163.14 .
  • Impact : The free acid form increases polarity and solubility, making it suitable for ionic interactions in drug-receptor binding. However, esters are often preferred as prodrugs to enhance bioavailability .

Bulky Substituents

3-(Tetrahydro-2H-Pyran-4-yl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid
  • Structure : Tetrahydro-pyran group at the 3-position.
  • Impact : The bulky substituent may improve metabolic stability by shielding reactive sites or enhancing selectivity for specific enzymes or receptors .

Biological Activity

Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, a recent study detailed a method involving the reaction of 1-amino-2-imino derivatives with isothiocyanates to yield functionalized triazolo derivatives in high yields (up to 90%) .

Antitumor Activity

This compound has shown promising antitumor activity. In one study, a series of triazolo derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase, an important target in cancer therapy. Among these compounds, certain derivatives exhibited selective inhibition of c-Met with significant antitumor efficacy against gastric cancer cell lines (SNU5) and non-small cell lung cancer xenografts in mice .

Table 1: Antitumor Activity of Triazolo Derivatives

CompoundIC50 (µM)SelectivityIn Vivo Efficacy
4d0.15HighEffective
4e0.25ModerateModerate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that several derivatives of methyl [1,2,4]triazolo[4,3-a]pyridine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6eE. coli12 µg/mL
10aS. aureus8 µg/mL

Antiviral Activity

In addition to its antitumor and antimicrobial properties, this compound has demonstrated antiviral activity against influenza viruses. It was shown to inhibit the interaction between viral proteins PA and PB1 effectively at low concentrations (IC50 = 12 µM) without exhibiting cytotoxicity in host cells .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • c-Met Kinase : Inhibition leads to reduced tumor growth and metastasis.
  • Bacterial Enzymes : Disruption of essential metabolic pathways in bacteria.
  • Viral Protein Interactions : Blocking critical interactions necessary for viral replication.

Case Study 1: c-Met Inhibition in Gastric Cancer

In a controlled study involving human gastric cancer models (MKN-45), this compound derivatives were administered at varying doses. The results indicated a dose-dependent reduction in tumor size and proliferation rates compared to control groups treated with standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential against multi-drug resistant strains of bacteria. The study highlighted the effectiveness of methyl [1,2,4]triazolo[4,3-a]pyridine derivatives in overcoming resistance mechanisms that are prevalent in clinical isolates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via tandem reactions involving ketones and α,β-unsaturated esters. For example, reacting (1H-1,2,4-triazol-5-yl)methanone derivatives with methyl 4-bromo-3-methylbut-2-enoate in DMF using potassium carbonate as a base, followed by refluxing, extraction with dichloromethane, and purification via column chromatography (yields ~72–76%) . Key optimizations include solvent choice (DMF for solubility), temperature control (reflux for 8 hours), and stoichiometric ratios (excess enoate for completeness).

Q. How is structural confirmation achieved for this compound derivatives?

  • Methodology : Combine X-ray crystallography and NMR spectroscopy. X-ray analysis confirms planarity of the fused triazolopyridine system (r.m.s. deviation <0.0068 Å) and dihedral angles of substituents (e.g., phenyl rings tilted at ~61°) . ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at δ ~4.3 ppm for CH₃ and ~165 ppm for carbonyl) . IR spectroscopy verifies functional groups (e.g., ester C=O at ~1700 cm⁻¹).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use antifungal assays (e.g., minimum inhibitory concentration, MIC, against Candida spp.), anti-inflammatory tests (COX-2 inhibition), and cytotoxicity screens (e.g., MTT assay on human epithelial cells). Prioritize derivatives with low IC₅₀ values (<10 µM) and selectivity indices >10 to minimize off-target effects .

Advanced Research Questions

Q. How can regioselective functionalization of the triazolopyridine core be achieved to enhance bioactivity?

  • Methodology : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or nucleophilic aromatic substitution. For example, nitro groups at C6/C8 positions can be selectively reduced to amines for further derivatization (e.g., phosphonate coupling via Michaelis-Arbuzov reactions) . Solvent polarity (acetonitrile vs. DMF) and temperature (60°C vs. reflux) critically influence regioselectivity.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, metabolic stability). For instance, discrepancies in anti-spasmodic activity of metabolites like 3-methylflavone-8-carboxylic acid (MFCA) may arise from poor membrane permeability or rapid glucuronidation . Use LC-MS to quantify intracellular concentrations and validate target engagement.

Q. How can computational modeling guide the design of triazolopyridine derivatives with improved pharmacokinetics?

  • Methodology : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities (e.g., to fungal CYP51 or inflammatory kinases). Prioritize derivatives with low steric hindrance at the ester moiety and high logP (~2–3) for enhanced bioavailability .

Q. What advanced chromatographic techniques ensure purity in complex reaction mixtures?

  • Methodology : Employ hydrophilic interaction liquid chromatography (HILIC) paired with molecularly imprinted polymers (MIP-SPE) for selective extraction of polar impurities (e.g., unreacted intermediates). Validate methods using high-resolution mass spectrometry (HRMS) to confirm mass accuracy (<5 ppm error) .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Time8–12 hours reflux in DMF NMR integration (≥95% purity)
PurificationSilica gel chromatography (hexane/EtOAc)HRMS (ESI⁺, m/z calc. vs. observed)
Bioassay ValidationMIC ≤ 25 µg/mL for antifungal activity X-ray R-factor ≤ 0.055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.